N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with a thiourea moiety and a propoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Propoxybenzoyl Group: The propoxybenzoyl group can be introduced via Friedel-Crafts acylation using propoxybenzoyl chloride and an appropriate Lewis acid catalyst.
Formation of Thiourea Moiety: The final step involves the reaction of the benzodiazole derivative with an isothiocyanate to form the thiourea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the propoxybenzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids for acylation, bases for nucleophilic substitution.
Major Products
Sulfoxides and Sulfones: Products of oxidation.
Thiols and Amines: Products of reduction.
Substituted Derivatives: Products of nucleophilic substitution.
Scientific Research Applications
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor.
Material Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Industrial Processes: The compound can be used as a catalyst or intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-METHOXYBENZOYL)THIOUREA: Similar structure with a methoxy group instead of a propoxy group.
3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-ETHOXYBENZOYL)THIOUREA: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-(3-PROPOXYBENZOYL)THIOUREA lies in its specific propoxybenzoyl group, which can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-3-propoxybenzamide |
InChI |
InChI=1S/C18H18N4O3S/c1-2-8-25-13-5-3-4-11(9-13)16(23)22-18(26)19-12-6-7-14-15(10-12)21-17(24)20-14/h3-7,9-10H,2,8H2,1H3,(H2,20,21,24)(H2,19,22,23,26) |
InChI Key |
LCVUNDLYBDDXCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.